molecular formula C17H13ClN4OS B11284525 N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11284525
M. Wt: 356.8 g/mol
InChI Key: UPUWDRDWKDZPFO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-chloropyridine with hydrazine hydrate under reflux conditions to form 2-hydrazinopyridine. This intermediate is then cyclized with an appropriate diketone to form the pyridazinyl ring.

    Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound, such as 2-mercaptopyridine, under basic conditions to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3-chloroaniline and chloroacetyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

    N-(3-chlorophenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)valeramide: Similar structure but with a valeramide group instead of an acetamide group.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C17H13ClN4OS/c18-12-4-3-5-13(10-12)20-16(23)11-24-17-8-7-15(21-22-17)14-6-1-2-9-19-14/h1-10H,11H2,(H,20,23)

InChI Key

UPUWDRDWKDZPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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